molecular formula C4H7NO2S B1314040 3-Methyl-3-nitrothietane CAS No. 66810-29-5

3-Methyl-3-nitrothietane

Cat. No.: B1314040
CAS No.: 66810-29-5
M. Wt: 133.17 g/mol
InChI Key: RSGMGMVQGDWQIX-UHFFFAOYSA-N
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Description

3-Methyl-3-nitrothietane is an organic compound characterized by a thietane ring substituted with a methyl group and a nitro group Thietanes are four-membered sulfur-containing heterocycles, and the presence of the nitro group imparts unique chemical properties to the compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-3-nitrothietane typically involves the reaction of 3-methylthietane with a nitrating agent. One common method is the nitration of 3-methylthietane using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to prevent over-nitration and decomposition of the product.

Industrial Production Methods: Industrial production of this compound may involve continuous flow nitration processes to ensure consistent quality and yield. The use of advanced nitration techniques, such as microreactor technology, can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-3-nitrothietane undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The compound can be reduced to form 3-methylthietane.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Formation of 3-methyl-3-aminothietane.

    Reduction: Formation of 3-methylthietane.

    Substitution: Formation of various substituted thietanes depending on the nucleophile used.

Scientific Research Applications

3-Methyl-3-nitrothietane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Methyl-3-nitrothietane involves its interaction with various molecular targets. The nitro group can participate in redox reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to biological effects. The exact pathways and molecular targets depend on the specific application and conditions.

Comparison with Similar Compounds

    3-Methylthietane: Lacks the nitro group, resulting in different chemical reactivity.

    3-Nitrothietane: Lacks the methyl group, affecting its steric and electronic properties.

    4-Methyl-4-nitrothietane: A positional isomer with different reactivity due to the position of the substituents.

Uniqueness: 3-Methyl-3-nitrothietane is unique due to the combination of the methyl and nitro groups on the thietane ring. This combination imparts specific chemical properties, such as increased reactivity and potential for diverse chemical transformations, making it valuable for various applications.

Properties

IUPAC Name

3-methyl-3-nitrothietane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO2S/c1-4(5(6)7)2-8-3-4/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSGMGMVQGDWQIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CSC1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80499039
Record name 3-Methyl-3-nitrothietane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80499039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66810-29-5
Record name 3-Methyl-3-nitrothietane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80499039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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